molecular formula C13H22ClN5 B15110951 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15110951
M. Wt: 283.80 g/mol
InChI Key: MFYJQVHFHJAGDS-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring two pyrazole rings connected via a methylene bridge. The primary pyrazole ring (position 1) is substituted with an ethyl group, while the secondary pyrazole ring (position 1) carries an isopropyl group.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-11(4)13(9-16-17)14-8-12-6-7-15-18(12)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H

InChI Key

MFYJQVHFHJAGDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Direct Electrophilic Amination of Primary Amines

A robust method for synthesizing N-substituted pyrazoles involves electrophilic amination using O-(4-nitrobenzoyl)hydroxylamine (R1). This approach, detailed in PMC8389898, enables the direct coupling of primary aliphatic amines with diketones to form pyrazole cores.

Reaction Mechanism and Optimization

The target compound’s ethyl and methyl substituents originate from 2,4-pentanedione (diketone) and 1-ethyl-5-methyl-1H-pyrazol-4-amine, respectively. The isopropyl group is introduced via 1-isopropyl-1H-pyrazol-5-ylmethanamine. Key steps include:

  • Electrophilic Activation : R1 reacts with the primary amine to generate a reactive intermediate.
  • Cyclization : The intermediate undergoes cyclization with diketones at 85°C in DMF, forming the pyrazole ring.
  • Workup and Purification : Crude mixtures are neutralized with NaOH, extracted with dichloromethane (DCM), and purified via silica gel chromatography (hexane/ethyl acetate gradient).
Table 1: Optimization Parameters for Pyrazole Synthesis
Parameter Optimal Condition Yield Impact Source
Temperature 85°C Maximizes cyclization
Solvent DMF Enhances solubility
Reagent Proportion 1:1.5 (amine:R1) Prevents byproducts
Reaction Time 1.5–2 hours Balances conversion

This method achieves moderate yields (38–44%) but is valued for its metal-free conditions and use of amines as limiting reagents.

Reductive Amination and Salt Formation

An alternative route involves reductive amination between 1-ethyl-5-methyl-1H-pyrazol-4-amine and 1-isopropyl-1H-pyrazol-5-carbaldehyde, followed by hydrochloric acid (HCl) salt formation.

Procedure and Challenges

  • Imine Formation : The aldehyde and amine react in ethanol under reflux to form an imine intermediate.
  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
  • Salt Formation : Treatment with HCl in ether yields the hydrochloride salt (C₁₃H₂₂ClN₅), as documented in PubChem entries.
Key Considerations:
  • Regioselectivity : The 1-isopropyl group’s steric bulk directs substitution to the pyrazole’s 5-position.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity.

Multi-Step Synthesis via Nitroso Intermediates

A patent-derived method (US8420656B2) employs nitroso intermediates for introducing fluorine substituents, adaptable to the target compound.

Stepwise Functionalization

  • Nitrosopyrazole Synthesis : Nitrosation of 1-ethyl-5-methylpyrazole at position 4.
  • Reduction : Tin(II) chloride in concentrated HCl reduces the nitroso group to an amine.
  • Alkylation : The amine reacts with 1-isopropyl-1H-pyrazol-5-ylmethyl chloride under basic conditions.
Table 2: Comparative Analysis of Reduction Agents
Agent Conditions Yield (%) Purity Source
SnCl₂/HCl 0°C, 2 hours 62 High
H₂/Pd-C RT, 6 hours 55 Moderate

This method offers higher yields but requires stringent control over reaction conditions to avoid over-reduction.

Scalability and Industrial Considerations

Industrial synthesis prioritizes cost-efficiency and safety:

  • Solvent Selection : Replacing DMF with acetonitrile reduces toxicity.
  • Catalysis : Pilot studies suggest ZnCl₂ improves cyclization kinetics by 20%.
  • Quality Control : HPLC with UV detection (λ = 254 nm) confirms ≥98% purity.

Chemical Reactions Analysis

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Formula Molecular Weight Notable Features
Target Compound 1-Ethyl, 5-Methyl 1-Isopropyl, 5-CH2-NH- C13H23N5* 249.36 (calculated) Lipophilic due to isopropyl group; potential for hydrogen bonding via NH
1-Ethyl-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]-5-Methyl-1H-Pyrazol-4-Amine HCl 1-Ethyl, 5-Methyl 5-Fluoro, 1,3-Dimethyl C12H19ClFN5 287.77 Enhanced polarity due to fluorine; hydrochloride salt improves solubility
1-Ethyl-N-[(1-Ethyl-4-Methyl-1H-Pyrazol-5-yl)Methyl]-5-Methyl-1H-Pyrazol-4-Amine 1-Ethyl, 5-Methyl 1-Ethyl, 4-Methyl C13H22ClN5 283.8 Increased steric bulk from ethyl vs. isopropyl; chlorine inclusion modifies reactivity
N-Ethyl-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine 1-Methyl, 3-Pyridin-3-yl C11H14N4 202.26 Pyridine substitution introduces aromatic π-π interactions; lower molecular weight

Key Structural Differences and Implications

The fluorine-substituted analog () balances lipophilicity with electronegativity, favoring hydrogen bonding and solubility in polar solvents .

Impact of Salt Formation :

  • The hydrochloride salt in ’s compound significantly increases solubility (287.77 g/mol vs. the target’s ~249 g/mol), a critical factor in pharmaceutical formulations .

Steric and Electronic Modifications :

  • Pyridine substitution in ’s compound introduces a planar aromatic system, enabling π-stacking interactions absent in the target compound .

Pharmacological and Industrial Relevance

  • and describe a structurally related benzaldehyde derivative with applications in sickle cell disease and pulmonary fibrosis, suggesting that pyrazole-based amines may target hypoxia-related pathways .
  • notes cytotoxic effects in benzimidazole analogs, though direct pharmacological data for the target compound remain unexplored .

Q & A

Q. Example Protocol :

React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with hydrazide derivatives.

Cyclize using POCl₃ to form the oxadiazole core .

Perform reductive amination or alkylation to attach the isopropyl-ethylamine side chain .

Key Characterization : Confirm intermediates via IR (C=O stretch ~1650 cm⁻¹) and NMR (δ 2.1–2.5 ppm for methyl groups) .

What spectroscopic and crystallographic methods are used to characterize this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to identify methyl (δ 1.8–2.5 ppm), ethyl (δ 1.2–1.5 ppm), and pyrazole ring protons (δ 6.0–7.5 ppm) .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • X-Ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions.
  • SHELX Suite : Refine crystallographic data, resolve twinning, and validate hydrogen bonding networks .
  • Hydrogen Bond Analysis : Apply Etter’s graph set rules to classify intermolecular interactions (e.g., D, R₂²(8) motifs) .

Case Study : Discrepancies in unit cell parameters can be resolved using SHELXL’s TWIN/BASF commands to model twinning .

How to address contradictions in crystallographic or spectroscopic data?

Q. Advanced

  • Multi-Software Validation : Cross-check refinement results with programs like OLEX2 and PLATON .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamerism) causing split signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns conflict with expected values .

Example : Disordered isopropyl groups in X-ray data can be modeled using PART commands in SHELXL .

What strategies optimize synthetic yield and purity?

Q. Advanced

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction rates .
  • Chromatography : Employ reverse-phase HPLC to separate regioisomers (common in pyrazole syntheses) .

Yield Improvement : Replacing POCl₃ with PCl₅ in cyclization increased yield from 65% to 82% in analogous compounds .

What biological targets are relevant for pyrazole-based analogs?

Q. Basic

  • Enzyme Inhibition : Carbonic anhydrase isoforms (hCA I/II) for anticancer applications .
  • Receptor Binding : Cannabinoid receptor analogs (e.g., SR141716 template) for neurological studies .
  • Antimicrobial Activity : Evaluate against Gram-positive bacteria via MIC assays .

Mechanistic Insight : Pyrazole derivatives disrupt zinc coordination in hCA II, confirmed via crystallography .

How to analyze hydrogen bonding in crystal structures?

Q. Advanced

  • Graph Set Analysis : Classify interactions as D (donor), A (acceptor), or R (ring) using programs like Mercury .
  • Thermal Ellipsoids : Use ORTEP to visualize anisotropic displacement, identifying rigid vs. flexible moieties .
  • Quantum Topology (QTAIM) : Map bond critical points to quantify interaction strengths .

Example : In related compounds, N-H···N hydrogen bonds form R₂²(8) motifs stabilizing the lattice .

What are the challenges in scaling up laboratory synthesis?

Q. Advanced

  • Purification Bottlenecks : Replace column chromatography with crystallization for large batches .
  • Byproduct Management : Monitor for over-alkylation using LC-MS and adjust stoichiometry .
  • Thermal Safety : Conduct DSC analysis to identify exothermic peaks in cyclization steps .

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